molecular formula C26H29N3O4S B2429554 4-(3-(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline CAS No. 370845-34-4

4-(3-(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline

Cat. No. B2429554
M. Wt: 479.6
InChI Key: XLKNULNCALYFKI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), an aniline group (a benzene ring attached to an amino group), and a tosyl group (a sulfur-containing group often used in organic chemistry as a protecting group). The compound also contains methoxy groups, which are ether groups attached to a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyrazole ring. The presence of the methoxy groups could potentially influence the overall shape and properties of the molecule due to their electron-donating nature .


Chemical Reactions Analysis

The reactivity of this compound would depend on various factors, including the presence and position of the functional groups, the electronic nature of the substituents, and the overall molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

  • Research has focused on synthesizing novel compounds with the pyrazoline motif, similar to the structural core of "4-(3-(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline", demonstrating significant biological activities. For instance, pyrazoline derivatives have been shown to exhibit potent cytotoxic activities against various cancer cell lines, including murine leukemia and human Jurkat leukemia, suggesting their potential as anticancer agents (Deady et al., 2003).

Chemical and Physical Properties

  • The study of molecular tautomerism and crystallography of NH-pyrazoles, related in structure to "4-(3-(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline", has provided insights into their solid-state properties and potential applications in material science. The tautomerism observed in these compounds, alongside their ability to form stable hydrogen bonds, could inform the design of novel materials with specific optical or electronic properties (Cornago et al., 2009).

Optoelectronic and Sensing Applications

  • Certain derivatives containing the pyrazoline core and dimethoxyphenyl groups have been investigated for their fluorescent properties. These compounds demonstrate potential as fluorescent chemosensors for metal ions, highlighting their utility in environmental monitoring and analytical chemistry. The synthesis and study of such derivatives emphasize the role of structural modifications in tuning the photophysical properties for specific applications (Khan, 2020).

Antimicrobial and Antioxidant Properties

  • Research into novel pyrazole derivatives has also revealed their potential as antimicrobial and antioxidant agents. Compounds with structural similarities to "4-(3-(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline" have shown promising activity against a range of pathogenic microorganisms and free radicals, suggesting their applicability in developing new therapeutic agents (Hafez et al., 2016).

Safety And Hazards

Like all chemicals, handling this compound would require appropriate safety measures. Depending on its specific properties, it could pose various health risks, such as skin or eye irritation, respiratory irritation, or more serious health effects. Always refer to the material safety data sheet (MSDS) for detailed safety information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be explored for use in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

4-[5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4S/c1-18-6-13-22(14-7-18)34(30,31)29-24(19-8-11-21(12-9-19)28(2)3)17-23(27-29)20-10-15-25(32-4)26(16-20)33-5/h6-16,24H,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKNULNCALYFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline

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